N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
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Overview
Description
“N’-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a compound that has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The title compound was synthesized with a yield of 65%. The 1H NMR and 13C NMR data were provided, and the mass spectrometry data confirmed the molecular weight .
Molecular Structure Analysis
The molecular structure of the compound was analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
The compound was synthesized through a series of reactions, including acetylation and nucleophilic substitution .
Physical And Chemical Properties Analysis
The compound has been characterized using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Scientific Research Applications
Synthesis Approaches
N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide and its derivatives are synthesized through various methods. Notably, ultrasonic mediated N-alkylation, ring expansion, and hydrazinolysis are utilized to create novel biologically active compounds, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. These methods are favored for their efficiency and the ability to introduce a range of substituents to the core structure (Zia-ur-Rehman et al., 2009). Similarly, microwave-assisted synthesis is used to produce 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, providing a rapid and efficient method for creating compounds with significant anti-microbial activities (Ahmad et al., 2011).
Biological Applications
These synthesized compounds exhibit a range of biological activities. The 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides show antibacterial and DPPH radical scavenging activities, indicating their potential in antimicrobial and antioxidant applications (Zia-ur-Rehman et al., 2009). On the other hand, N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides exhibit in vitro Type II diabetes inhibitory activity and antimicrobial properties, showcasing their potential in medical applications (Mor et al., 2022). Similarly, compounds with lipophilicity, like N-methyl analogues, demonstrate higher anti-bacterial activities, underlining the significance of chemical structure in determining biological activity (Ahmad et al., 2011).
Future Directions
properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-5-4-8-14-15(10)18-17(24-14)20-19-16(21)13-9-22-11-6-2-3-7-12(11)23-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDKSXGONJCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide |
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